
1H-Imidazolium, 1-(2-(2-carboxyethoxy)ethyl)-1(or 3)-(2-carboxyethyl)-4,5-dihydro-2-undecyl-, hydroxide, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Imidazolium, 1-(2-(2-carboxyethoxy)ethyl)-1(or 3)-(2-carboxyethyl)-4,5-dihydro-2-undecyl-, hydroxide, disodium salt is a synthetic compound with a complex structure. It belongs to the class of imidazole derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique molecular structure, which includes an imidazole ring, an undecyl chain, and an ethanol group, further modified by dimethylacrylate alkylation and disodium salt formation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol involves multiple steps. The initial step typically includes the formation of the imidazole ring, followed by the introduction of the undecyl chain and the ethanol group. The dimethylacrylate alkylation is then performed under controlled conditions to achieve the desired modification. The final step involves the formation of the disodium salt, which enhances the compound’s solubility and stability .
Industrial Production Methods
Industrial production of this compound often employs large-scale synthesis techniques, including batch and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity. Common reagents used in the synthesis include imidazole, undecyl bromide, ethanol, dimethylacrylate, and sodium hydroxide .
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-2-undecyl-1H-imidazole-1-ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The imidazole ring allows for substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can introduce various functional groups into the imidazole ring .
Scientific Research Applications
1H-Imidazolium, 1-(2-(2-carboxyethoxy)ethyl)-1(or 3)-(2-carboxyethyl)-4,5-dihydro-2-undecyl-, hydroxide, disodium salt has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the formulation of various industrial products, including surfactants and emulsifiers.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The imidazole ring is known to interact with various enzymes and receptors, modulating their activity. The undecyl chain and ethanol group contribute to the compound’s lipophilicity, enhancing its ability to penetrate biological membranes. The dimethylacrylate alkylation further modifies the compound’s properties, potentially affecting its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Lauryl hydroxyethyl imidazoline: Similar structure but lacks the dimethylacrylate alkylation.
1-Hydroxyethyl-2-undecylimidazoline: Another imidazole derivative with a similar undecyl chain and ethanol group.
Uniqueness
1H-Imidazolium, 1-(2-(2-carboxyethoxy)ethyl)-1(or 3)-(2-carboxyethyl)-4,5-dihydro-2-undecyl-, hydroxide, disodium salt is unique due to its specific modifications, including the dimethylacrylate alkylation and disodium salt formation. These modifications enhance its solubility, stability, and potential biological activities, distinguishing it from other similar compounds .
Properties
CAS No. |
68610-43-5 |
|---|---|
Molecular Formula |
C22H40N2Na2O6 |
Molecular Weight |
474.5 g/mol |
IUPAC Name |
disodium;3-[3-[2-(2-carboxylatoethoxy)ethyl]-2-undecyl-4,5-dihydroimidazol-3-ium-1-yl]propanoate;hydroxide |
InChI |
InChI=1S/C22H40N2O5.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-20-23(14-12-21(25)26)15-16-24(20)17-19-29-18-13-22(27)28;;;/h2-19H2,1H3,(H-,25,26,27,28);;;1H2/q;2*+1;/p-2 |
InChI Key |
IBWLYMKHAOTBDH-UHFFFAOYSA-L |
SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCC(=O)[O-])CCOCCC(=O)[O-].[OH-].[Na+].[Na+] |
Canonical SMILES |
CCCCCCCCCCCC1=[N+](CCN1CCC(=O)[O-])CCOCCC(=O)[O-].[OH-].[Na+].[Na+] |
Key on ui other cas no. |
68610-43-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


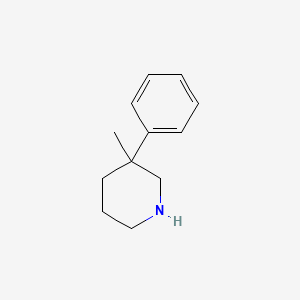
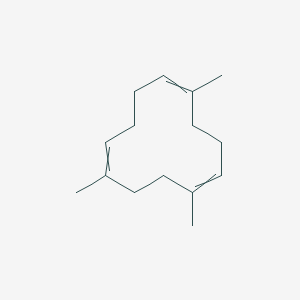

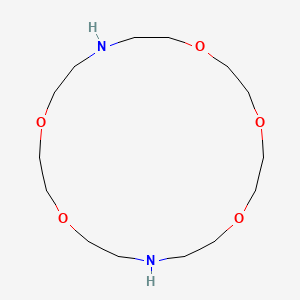
![4,4'-propylidenebis[2-methoxyphenol]](/img/structure/B1620319.png)
![alpha-[1-(Aminomethyl)propyl]benzhydryl alcohol](/img/structure/B1620320.png)
![[(o-Bromophenoxy)methyl]oxirane](/img/structure/B1620321.png)
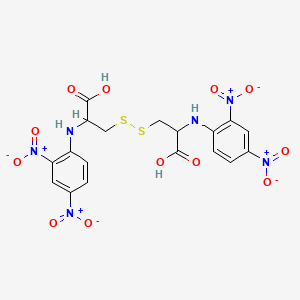
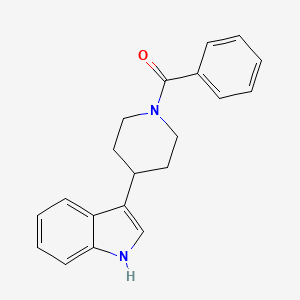
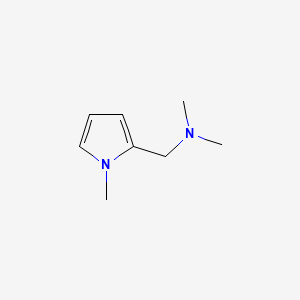
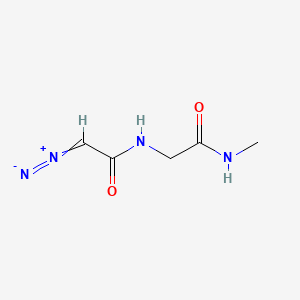
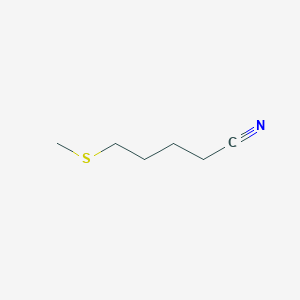
![6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1620333.png)

